molecular formula C20H31NO4 B585268 Ethyl (rac-1-Ethyl-4-(3-isopropoxyphenyl)-3-methylpiperidin-4-yl) Carbonate CAS No. 143919-45-3

Ethyl (rac-1-Ethyl-4-(3-isopropoxyphenyl)-3-methylpiperidin-4-yl) Carbonate

Cat. No.: B585268
CAS No.: 143919-45-3
M. Wt: 349.5 g/mol
InChI Key: TVJGHDFLWMNKOB-OXJNMPFZSA-N
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Description

Ethyl (rac-1-Ethyl-4-(3-isopropoxyphenyl)-3-methylpiperidin-4-yl) Carbonate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes an ethyl group, an isopropoxyphenyl group, and a piperidinyl carbonate moiety. Its molecular formula is C18H29NO3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (rac-1-Ethyl-4-(3-isopropoxyphenyl)-3-methylpiperidin-4-yl) Carbonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through a cyclization reaction. This can be achieved using a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Isopropoxyphenyl Group: The next step involves the introduction of the isopropoxyphenyl group through a nucleophilic substitution reaction. This can be done using an appropriate phenol derivative and a suitable leaving group.

    Carbonate Formation: The final step involves the formation of the carbonate ester by reacting the piperidine derivative with ethyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl (rac-1-Ethyl-4-(3-isopropoxyphenyl)-3-methylpiperidin-4-yl) Carbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the isopropoxyphenyl group using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, alkoxides, or amines, often under basic or neutral conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (rac-1-Ethyl-4-(3-isopropoxyphenyl)-3-methylpiperidin-4-yl) Carbonate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl (rac-1-Ethyl-4-(3-isopropoxyphenyl)-3-methylpiperidin-4-yl) Carbonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • rac-1-Ethyl-4-(3-isopropoxyphenyl)-3-methylpiperidin-4-ol
  • rac-1-Ethyl-4-(3-isopropoxyphenyl)-3,4-dimethyl-1,2,3,4-tetrahydropyridine
  • (rac)-1-Ethyl-4-(3-isopropoxyphenyl)-3-methyl-1,2,3,6-tetrahydropyridine

Uniqueness

Ethyl (rac-1-Ethyl-4-(3-isopropoxyphenyl)-3-methylpiperidin-4-yl) Carbonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.

Properties

CAS No.

143919-45-3

Molecular Formula

C20H31NO4

Molecular Weight

349.5 g/mol

IUPAC Name

ethyl [(3S,4R)-1-ethyl-3-methyl-4-(3-propan-2-yloxyphenyl)piperidin-4-yl] carbonate

InChI

InChI=1S/C20H31NO4/c1-6-21-12-11-20(16(5)14-21,25-19(22)23-7-2)17-9-8-10-18(13-17)24-15(3)4/h8-10,13,15-16H,6-7,11-12,14H2,1-5H3/t16-,20+/m0/s1

InChI Key

TVJGHDFLWMNKOB-OXJNMPFZSA-N

Isomeric SMILES

CCN1CC[C@@]([C@H](C1)C)(C2=CC(=CC=C2)OC(C)C)OC(=O)OCC

SMILES

CCN1CCC(C(C1)C)(C2=CC(=CC=C2)OC(C)C)OC(=O)OCC

Canonical SMILES

CCN1CCC(C(C1)C)(C2=CC(=CC=C2)OC(C)C)OC(=O)OCC

Synonyms

rac-Ethyl 1-Ethyl-3-methyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl Ester Carbonic Acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl (rac-1-Ethyl-4-(3-isopropoxyphenyl)-3-methylpiperidin-4-yl) Carbonate
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